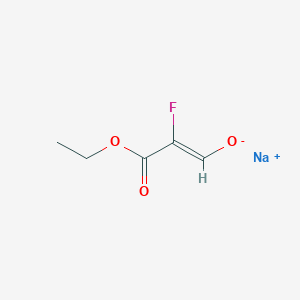
2-Fluoro-3-sodiooxyacrylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-sodiooxyacrylic acid ethyl ester is a chemical compound with the molecular formula C5H6FNaO3. It is known for its unique structure, which includes a fluorine atom and a sodium salt of an oxyacrylic acid ester. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-sodiooxyacrylic acid ethyl ester typically involves the reaction of ethyl acrylate with a fluorinating agent, followed by the introduction of a sodium salt. One common method includes the following steps:
Fluorination: Ethyl acrylate is reacted with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom.
Sodium Salt Formation: The resulting fluorinated product is then treated with sodium hydroxide to form the sodium salt of the oxyacrylic acid ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-3-sodiooxyacrylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The double bond in the acrylic ester can participate in addition reactions with various electrophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution of the fluorine atom.
Addition: Electrophiles like bromine or hydrogen chloride can add across the double bond.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products
Substitution: Products will vary depending on the nucleophile used, such as 2-iodo-3-sodiooxyacrylic acid ethyl ester.
Addition: Products include dibromo or dichloro derivatives of the original compound.
Hydrolysis: The major product is 2-fluoro-3-sodiooxyacrylic acid.
Applications De Recherche Scientifique
2-Fluoro-3-sodiooxyacrylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-3-sodiooxyacrylic acid ethyl ester involves its reactivity towards nucleophiles and electrophiles. The fluorine atom and the ester group play crucial roles in its chemical behavior. The compound can interact with various molecular targets, leading to the formation of new chemical bonds and products. The pathways involved include nucleophilic substitution, electrophilic addition, and hydrolysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoroacrylic acid ethyl ester: Lacks the sodium salt component, making it less reactive in certain conditions.
3-Sodiooxyacrylic acid ethyl ester: Lacks the fluorine atom, resulting in different reactivity and applications.
2-Chloro-3-sodiooxyacrylic acid ethyl ester: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.
Uniqueness
2-Fluoro-3-sodiooxyacrylic acid ethyl ester is unique due to the presence of both a fluorine atom and a sodium salt of an oxyacrylic acid ester. This combination imparts distinct reactivity and potential applications that are not observed in similar compounds. The fluorine atom enhances the compound’s stability and reactivity, while the sodium salt increases its solubility and ease of handling in various chemical processes.
Propriétés
IUPAC Name |
sodium;(Z)-3-ethoxy-2-fluoro-3-oxoprop-1-en-1-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO3.Na/c1-2-9-5(8)4(6)3-7;/h3,7H,2H2,1H3;/q;+1/p-1/b4-3-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIHVUUEJBINLC-LNKPDPKZSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C[O-])F.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/[O-])/F.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













